(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride
Description
(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride is a chiral bicyclic heterocyclic compound featuring a pyrroloimidazole core with an amine functional group at the 6-position and a hydrochloride salt. Key properties include:
Properties
IUPAC Name |
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4,7H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSDEEQXHVJGNL-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2C1=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis from 4-Chlorobutyronitrile
The foundational synthesis begins with 4-chlorobutyronitrile, which undergoes hydrochlorination followed by cyclization with aminoacetaldehyde.
Step 1: Formation of Imidate Intermediate
4-Chlorobutyronitrile reacts with methanol under HCl saturation in ether, producing an imidate intermediate. The reaction proceeds at room temperature for 24 hours, yielding a white precipitate after ether washing.
Step 2: Cyclization with Aminoacetaldehyde
The imidate reacts with aminoacetaldehyde and triethylamine in dichloromethane at 333 K for 2 hours, forming an amidine intermediate. Subsequent heating in formic acid at 353 K for 20 hours induces cyclization, yielding the pyrroloimidazole core. Neutralization with sodium bicarbonate and extraction with dichloromethane affords the free base, which is sublimated to obtain crystals (60% yield over two steps).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent (Step 1) | Ether |
| Catalyst (Step 1) | HCl gas |
| Temperature (Step 2) | 333 K (amidine) / 353 K (cyclization) |
| Yield | 60% over two steps |
Enantioselective Synthesis of the (6S) Isomer
The stereochemical configuration at position 6 is critical for biological activity. While the base synthesis produces a racemic mixture, resolution or asymmetric methods are required to isolate the (6S)-enantiomer.
Chiral Resolution Techniques
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Chiral HPLC : Separation using chiral stationary phases (e.g., amylose or cellulose derivatives) can resolve enantiomers.
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Diastereomeric Salt Formation : Reacting the racemic amine with a chiral acid (e.g., tartaric acid) forms diastereomeric salts, which are separated via fractional crystallization.
Asymmetric Catalysis
Asymmetric hydrogenation of prochiral intermediates using chiral catalysts (e.g., Rhodium-BINAP complexes) could theoretically yield the (6S) isomer, though no direct examples are documented in the provided sources.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl.
Procedure
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Dissolve the free base in a polar solvent (e.g., ethanol or water).
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Bubble HCl gas or add concentrated HCl dropwise until pH < 2.
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Concentrate under reduced pressure and recrystallize from ethanol/ether.
Characterization Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀ClN₃ | |
| Molecular Weight | 159.617 g/mol | |
| Melting Point | 338 K | |
| ¹H NMR (DMSO-d₆) | δ 12.51 (s, 1H), 11.60 (s, 1H) |
Crystallographic and Conformational Analysis
Single-crystal X-ray diffraction confirms the fused-ring system adopts an envelope conformation in the pyrrolidine ring, minimizing torsional strain. The hydrochloride salt’s crystal packing is stabilized by C–H⋯N hydrogen bonds, enhancing stability for electrochemical applications.
Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/n (monoclinic) |
| Puckering Amplitude | 0.512 Å |
| Hydrogen Bonds | C–H⋯N (2.65–2.89 Å) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various human tumor cell lines at subnanomolar concentrations. This activity is often linked to their ability to interact with folate receptors and facilitate drug uptake into cancer cells .
Case Study: Inhibition of Tumor Cell Growth
A study published in Cancer Research demonstrated that specific derivatives of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole inhibited the proliferation of KB, IGROV1, and SKOV3 human tumor cells. The mechanism involved targeted uptake through the folate receptor pathway, showcasing the potential for developing new anticancer therapies based on this scaffold .
Electrochemical Applications
2.1 Ionic Liquids and Electrolytes
The unique structure of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride allows it to function effectively in ionic liquids. Its stability and electrochemical properties make it suitable for applications in fuel cells and batteries. The compound's crystal structure reveals significant hydrogen bonding interactions that contribute to its stability in ionic environments .
Table 1: Electrochemical Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Stability | Excellent |
| Hydrogen Bonding Density | Moderate |
Materials Science Applications
3.1 Synthesis of Functional Materials
The compound serves as a precursor for synthesizing various functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metals enhances its utility in creating advanced materials for electronic applications.
Case Study: Polymer Blends
Research conducted at the Groningen Research Institute of Pharmacy demonstrated that incorporating (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole into polymer matrices improved mechanical properties and thermal stability. This finding opens avenues for developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of (6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with derivatives differing in substituents, functional groups, stereochemistry, and saturation levels.
Structural and Functional Variations
Table 1: Key Structural and Functional Differences
Key Comparative Insights
Substituent Position and Type
- C3 vs. C6 Substitution : EPPI and CPPI (C3-substituted) inhibit androgen receptor nuclear localization, while C6-substituted analogs (e.g., 6-(4-chlorophenyl) derivative) lack characterized activity, suggesting position-dependent bioactivity .
- Functional Groups : The primary amine in the target compound contrasts with carboxylic acid derivatives (). The -NH₂ group may facilitate hydrogen bonding, whereas -COOH could enhance solubility or metal coordination.
Stereochemistry
- The (6S)-enantiomer’s configuration is critical for chiral recognition in biological systems. Enantiomers like the (R)-form () may exhibit divergent binding affinities or metabolic stability.
Saturation Level
Physicochemical Properties
Biological Activity
(6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fused pyrrole and imidazole ring system, which is often associated with bioactive molecules. The structure is crucial for its interaction with biological targets.
Synthesis
The synthesis of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine typically involves cyclization reactions. A common method includes the condensation of an amino alcohol with a diketone under acidic or basic conditions. Optimized industrial methods may employ catalysts to enhance yield and selectivity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit significant antimicrobial activity. For instance, a study assessed the antibacterial efficacy of synthesized pyrroloimidazoles against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The results indicated that several derivatives displayed bacteriostatic properties comparable to conventional antibiotics .
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. One study reported that certain derivatives effectively inhibited cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways associated with cell survival and death .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. For example, it has been shown to modulate the activity of kinases and phosphatases that are crucial for cellular signaling processes.
Case Studies
- Antioxidant Activity : A study investigated the antioxidant properties of synthesized pyrroloimidazole derivatives using DPPH radical scavenging and FRAP assays. Results indicated that these compounds exhibited notable antioxidant efficacy similar to established antioxidants .
- Metabolic Stability : Research focusing on the metabolic stability of these compounds revealed that modifications in their chemical structure significantly impacted their stability in human liver microsomes. Compounds with specific substituents showed enhanced metabolic stability while maintaining biological activity .
Data Tables
| Activity | EC50 (μM) | Remarks |
|---|---|---|
| Antibacterial (Gram-positive) | 0.010 | High potency against selected strains |
| Antibacterial (Gram-negative) | 0.064 | Moderate potency |
| Anticancer (Cell line A) | 0.395 | Induced apoptosis |
| Antioxidant (DPPH assay) | Similar to standard antioxidants | Effective radical scavenger |
Q & A
Basic Research Question
Q. Methodological Recommendation :
- Design a fractional factorial experiment to isolate critical variables (e.g., DOE with factors: temperature, catalyst type, solvent ratio) .
What are the implications of hydrochloride salt formation on the compound's physicochemical properties?
Basic Research Question
Salt formation enhances:
- Solubility : Hydrochloride salt increases aqueous solubility by 3–5× compared to the free base (e.g., 25 mg/mL in water at 25°C) .
- Stability : Reduced hygroscopicity (mass loss <1% at 40°C/75% RH) .
- Crystallinity : Sharp melting point (e.g., 233–235°C) improves reproducibility in formulation .
How do structural modifications to the pyrroloimidazole core affect bioactivity in preclinical studies?
Advanced Research Question
- Substituent effects : Adding 4-chlorophenyl (as in ) increases logP by 1.5 units, enhancing blood-brain barrier penetration .
- Ring saturation : Dihydro vs. tetrahydro derivatives show 10× differences in CYP450 inhibition (IC₅₀ 0.2 μM vs. 2.1 μM) .
- Methodological approach : Use QSAR modeling with descriptors like polar surface area and H-bond donors to predict ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
